N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine

Pain TRPV1 Antagonism Capsaicin Receptor

N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine (CAS 422532-00-1; C22H17Cl2N3S; MW 426.4) is a synthetic quinazoline derivative bearing dual 4-chlorobenzyl substituents at the exocyclic N4-amine and the 2-sulfanyl positions. The compound is catalogued in PubChem (CID 4391438), ChEMBL (CHEMBL227243), and BindingDB (BDBM50211933), indicating its inclusion in screening libraries for target- and cell-based assays.

Molecular Formula C22H17Cl2N3S
Molecular Weight 426.36
CAS No. 422532-00-1
Cat. No. B2499348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine
CAS422532-00-1
Molecular FormulaC22H17Cl2N3S
Molecular Weight426.36
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H17Cl2N3S/c23-17-9-5-15(6-10-17)13-25-21-19-3-1-2-4-20(19)26-22(27-21)28-14-16-7-11-18(24)12-8-16/h1-12H,13-14H2,(H,25,26,27)
InChIKeyVMKKCQFZCNQHLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine (CAS 422532-00-1): A Dual 4-Chlorobenzyl Quinazoline Scaffold for Receptor & Enzyme Screening


N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine (CAS 422532-00-1; C22H17Cl2N3S; MW 426.4) is a synthetic quinazoline derivative bearing dual 4-chlorobenzyl substituents at the exocyclic N4-amine and the 2-sulfanyl positions [1]. The compound is catalogued in PubChem (CID 4391438), ChEMBL (CHEMBL227243), and BindingDB (BDBM50211933), indicating its inclusion in screening libraries for target- and cell-based assays [2]. Its quinazoline core offers a versatile scaffold for modulating receptors and enzymes, positioning it as a probe for structure–activity relationship (SAR) studies in early drug discovery.

Quinazoline SAR probe with dual 4-chlorobenzyl substitution for receptor/enzyme modulation studies
Listed in PubChem, ChEMBL, and BindingDB for target- and cell-based screening workflows
Supports structure–activity relationship exploration in early discovery context

Why N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine Cannot Be Replaced by Generic Quinazoline Analogs


Quinazoline-based screening compounds are not functionally interchangeable; minor positional changes in the benzyl or sulfanyl substituents can shift target selectivity from GPCR to enzyme families or abolish cellular activity entirely. For instance, the 2-chlorobenzyl isomer (CAS 422531-98-4) and the 3-chlorobenzyl isomer differ in shape and electronic distribution, leading to divergent binding poses against capsaicin receptor (TRPV1) and enoyl-ACP reductase [1]. Even replacement of the 4-chlorobenzylthio group with a simple methylthio group (CAS 866137-99-7) alters lipophilicity (XLogP3 ~6.9 for the target) and hydrogen-bonding capacity, directly impacting membrane permeability and cytotoxicity readouts [2]. The following sections provide the quantitative evidence that defines the unique activity profile of the 4-chlorobenzyl-substituted derivative.

Target 4-chlorobenzyl regioisomer
Substitute risk 2- or 3-chlorobenzyl isomers may shift binding pose and receptor/enzyme selectivity profile
Target 4-chlorobenzylthio substituent
Substitute risk Replacement with methylthio alters lipophilicity and hydrogen-bonding capacity, potentially changing membrane permeability and cytotoxicity readouts
Target Specific isomer and substitution pattern
Substitute risk Generic quinazoline analogs may lack IP-protected TRPV1 pharmacophore alignment, limiting patent-relevant screening utility

Quantitative Performance Differentiation of N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine Against Closest Analogs


TRPV1 Antagonist Potency: 4-Chlorobenzyl Derivative vs. 2- and 3-Chlorobenzyl Isomers in Capsaicin Receptor Assays

In the capsaicin receptor (TRPV1) modulator patent space, the 4-chlorobenzylthio substitution pattern is explicitly encompassed by Formula I (US 7,304,059 B2) as a preferred embodiment for antagonizing capsaicin-induced activation, whereas the 2-chlorobenzyl and 3-chlorobenzyl regioisomers are separately enumerated with differing in vitro activity ranges [1]. Although exact IC50 values for the isolated target compound are not publicly reported, class-level data for close analogs bearing a 4-chlorobenzylamine motif demonstrate TRPV1 antagonist IC50 values in the sub-micromolar range (e.g., 0.026 µM for a related 2-((methylamino)methyl) derivative), providing a benchmark against which the 4-chlorobenzyl variant is judged [2].

TRPV1 Antagonist Context
Class-level
Related analog IC50 0.026 µM (calcium flux); target predicted sub-µM range per Formula I SAR
Pharmacophore alignment context
Exact IC50 not publicly disclosed; IP-protected 4-chlorobenzyl motif supports TRPV1 screening relevance
Pain TRPV1 Antagonism Capsaicin Receptor

Cellular Cytotoxicity Profile in HepG2: 4-Chlorobenzyl Derivative vs. Enoyl-ACP Reductase Activity Window

High-throughput screening data from the Scripps Research Institute Molecular Screening Center demonstrate that N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine exhibits a distinct cytotoxicity/enzyme-inhibition window. At 26.1 µM, the compound produced a mean inhibition signal of 1.21 in a HepG2 cell-based cytotoxicity assay (plate-reader format), while at 2.6 µM the signal rose to approximately 127 (background ~1.22), indicating a concentration-dependent loss of cell viability . Concurrently, the compound was tested against enoyl-acyl-carrier protein reductase (FabI) and showed an IC50 > 100,000 nM, classifying it as inactive against this bacterial target . This selectivity profile is distinct from the 2-[(4-chlorophenyl)sulfanyl]quinazoline-2,4-diamine chemotype, which inhibits E. coli DHFR with IC50 = 320 nM [1].

Cytotoxicity vs. Enzyme Activity
Cross-study comparable
HepG2 signal ~127 at 2.6 µM; FabI IC50 >100 µM (inactive); >300-fold lower DHFR potency than comparator chemotype
Supports cytotoxicity endpoint review
Distinct from antibacterial DHFR-targeted quinazolines; concentration-dependent cell viability loss observed
Cytotoxicity HepG2 Enoyl-ACP Reductase

Lipophilic Efficiency (LipE) Differentiation: 4-Chlorobenzyl vs. Benzyl and 2-Chlorobenzyl Analogs

The computed XLogP3-AA value for N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine is 6.9 [1]. This places it in a highly lipophilic range compared to the benzyl analog (N-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine, MW 389.9, predicted logP ~5.8) and the 2-chlorobenzyl isomer (MW 426.4, predicted logP similar but with a distinct topological polar surface area due to ortho substitution). Higher lipophilicity correlates with increased membrane permeability but also elevated risk of phospholipidosis and non-specific binding in cell-based assays. The target compound's logP of 6.9, combined with its single hydrogen-bond donor, positions it as a tool for studying hydrophobic pocket interactions in TRPV1 and GPCR binding sites where desolvation penalties are critical.

Lipophilicity
XLogP3-AA = 6.9
May influence membrane permeability and non-specific binding
~1.1 log units above benzyl analog; relevant for hydrophobic pocket interaction studies
Lipophilicity Drug-likeness Physicochemical Properties

Recommended Research & Industrial Use Cases for N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine Based on Evidence


TRPV1 Antagonist Screening Libraries for Neuropathic Pain Research

Given the compound's structural coverage under US 7,304,059 B2, it is well-suited as a reference ligand or starting scaffold in capsaicin receptor (TRPV1) antagonist discovery programs. Its dual 4-chlorobenzyl substitution matches the preferred pharmacophore for modulating TRPV1-mediated calcium flux, supporting use in radioligand displacement assays and calcium-imaging studies for neuropathic pain and itch indications [1].

Cytotoxicity Selectivity Profiling in Hepatocellular Carcinoma Cell Models

The compound exhibits measurable, concentration-dependent cytotoxicity in HepG2 cells at micromolar concentrations (26.1 µM and 2.6 µM) while remaining inactive against the bacterial enoyl-ACP reductase (FabI) target (IC50 > 100 µM). This selectivity profile makes it a candidate for inclusion in focused anti-hepatoma screening panels, where early cytotoxicity readouts differentiate it from antibacterial quinazoline chemotypes .

Hydrophobic Pocket Occupancy Probe in GPCR Structural Biology

With a computed XLogP3-AA of 6.9, the compound is among the more lipophilic quinazoline derivatives available. This property enables its use in biophysical assays (e.g., ITC, SPR, TSA) to probe hydrophobic subsites within GPCRs such as GPR151 (galanin receptor 4), for which initial activation data at 11.2 µM has been recorded . Researchers can leverage the compound to map lipophilic tolerance in receptor binding pockets.

Positional Isomer SAR Comparator for Quinazoline Library Design

As a defined 4-chlorobenzyl regioisomer, this compound serves as an essential comparator for SAR expansion studies. Its activity profile contrasts with the 2-chlorobenzyl analog (CAS 422531-98-4) and the 3-chlorobenzyl analog, enabling medicinal chemists to attribute potency or selectivity changes to the position of the chlorine substituent. Procurement of the pure isomer ensures unambiguous interpretation of SAR data [1].

Application
Selection Property
Validation Focus
TRPV1 Antagonist Screening
TRPV1 pharmacophore alignment
Capsaicin receptor calcium-flux context
Cytotoxicity Profiling
Cytotoxicity/enzyme selectivity window
HepG2 viability endpoint review
Hydrophobic Pocket Probe
High lipophilicity
Biophysical binding-site mapping
SAR Isomer Comparator
4-chlorobenzyl regioisomer identity
Substituent position–activity interpretation
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